Technical Guide: Certificate of Analysis for 1-Decanol-d5
Technical Guide: Certificate of Analysis for 1-Decanol-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quality control specifications and analytical methodologies for 1-Decanol-d5. This deuterated analog of 1-decanol is a critical internal standard and tracer in various research and development applications, particularly in mass spectrometry-based quantitative analysis. Ensuring its chemical and isotopic purity is paramount for data integrity.
Physicochemical Properties
| Property | Specification |
| Chemical Formula | C₁₀H₁₇D₅O |
| Molecular Weight | 163.31 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. |
Analytical Specifications and Results
The following tables summarize the key quality attributes of 1-Decanol-d5, along with typical acceptance criteria and analytical results.
Table 2.1: Identity, Purity, and Isotopic Enrichment
| Test | Method | Acceptance Criteria | Result |
| Identity | ¹H-NMR, GC-MS | Conforms to structure | Conforms |
| Chemical Purity | GC-FID | ≥ 98.0% | 99.5% |
| Isotopic Purity | ¹H-NMR / Mass Spec. | ≥ 98 atom % D | 99.2 atom % D |
| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |
Table 2.2: Residual Solvents
This analysis is performed according to USP <467> guidelines.
| Solvent | Acceptance Criteria (ppm) | Result (ppm) |
| Methanol | ≤ 3000 | Not Detected |
| Ethanol | ≤ 5000 | Not Detected |
| Acetone | ≤ 5000 | Not Detected |
| Hexane | ≤ 290 | Not Detected |
Table 2.3: Elemental Impurities
This analysis is performed according to ICH Q3D and USP <232>/<233> guidelines.
| Element | Acceptance Criteria (ppm) | Result (ppm) |
| Lead (Pb) | ≤ 0.5 | < 0.1 |
| Arsenic (As) | ≤ 1.5 | < 0.1 |
| Cadmium (Cd) | ≤ 0.5 | < 0.1 |
| Mercury (Hg) | ≤ 1.5 | < 0.1 |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Identity by ¹H-NMR Spectroscopy
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Objective: To confirm the structural integrity of 1-Decanol-d5.
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Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
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Sample Preparation: A 5-10 mg sample is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and transferred to a 5 mm NMR tube.
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Acquisition Parameters:
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Pulse Program: Standard proton pulse sequence.
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Number of Scans: 16
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Relaxation Delay: 1.0 s
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Spectral Width: 0 - 10 ppm
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Data Analysis: The resulting spectrum is compared to a reference spectrum of non-deuterated 1-Decanol. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.
Chemical Purity by Gas Chromatography with Flame Ionization Detection (GC-FID)
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Objective: To determine the chemical purity of 1-Decanol-d5.
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Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
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Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. A series of dilutions may be performed to ensure the concentration is within the linear range of the detector.
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Chromatographic Conditions:
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Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector Temperature: 250°C.
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Detector Temperature: 300°C.
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Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Data Analysis: The peak area of 1-Decanol-d5 is measured and expressed as a percentage of the total peak area of all components in the chromatogram.
Isotopic Purity by ¹H-NMR Spectroscopy and Mass Spectrometry
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Objective: To quantify the isotopic enrichment of deuterium in 1-Decanol-d5.
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Method 1: ¹H-NMR Spectroscopy
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Instrumentation and Sample Preparation: As described in section 3.1.
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Data Analysis: The integral of the residual proton signals at the deuterated positions is compared to the integral of a non-deuterated proton signal (e.g., the methyl group protons). The atom percent deuterium is calculated based on this ratio.
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Method 2: Mass Spectrometry (GC-MS)
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Chromatographic Conditions: As described in section 3.2.
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Mass Spectrometry Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 30-200.
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Data Analysis: The relative intensities of the molecular ion peaks corresponding to the deuterated (d5) and non-deuterated (d0) species are used to calculate the isotopic enrichment.
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Water Content by Karl Fischer Titration
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Objective: To determine the water content in the 1-Decanol-d5 sample.
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Instrumentation: Karl Fischer titrator (coulometric or volumetric).
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Sample Preparation: A known weight of the 1-Decanol-d5 sample is accurately measured and injected directly into the titration cell containing the Karl Fischer reagent.
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Procedure: The titration is performed according to the instrument manufacturer's instructions. The instrument automatically detects the endpoint and calculates the water content.
Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
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Objective: To quantify trace elemental impurities.
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Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.
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Sample Preparation: A known amount of the 1-Decanol-d5 sample is accurately weighed and digested using a closed-vessel microwave digestion system with a mixture of nitric acid and hydrochloric acid. The digested sample is then diluted to a known volume with deionized water.
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Analysis: The prepared sample solution is introduced into the ICP-MS. The instrument is calibrated using certified reference standards for the elements of interest.
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Data Analysis: The concentration of each element in the sample is determined by comparing its signal intensity to the calibration curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the analysis of 1-Decanol-d5.
Caption: Analytical workflow for the quality control of 1-Decanol-d5.
